molecular formula C10H13IO B1312877 4-Iodo-1-butoxybenzene CAS No. 96693-04-8

4-Iodo-1-butoxybenzene

Cat. No. B1312877
CAS RN: 96693-04-8
M. Wt: 276.11 g/mol
InChI Key: QMEHOMNBEJNMHD-UHFFFAOYSA-N
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Description

4-Iodo-1-butoxybenzene is a chemical compound with the molecular formula C10H13IO and a molecular weight of 276.11 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Iodo-1-butoxybenzene consists of 10 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The exact spatial arrangement of these atoms would require more specific data or computational modeling to determine.


Chemical Reactions Analysis

While specific reactions involving 4-Iodo-1-butoxybenzene are not available, reactions at the benzylic position (the carbon atom attached to the aromatic ring) are common in alkylbenzenes. These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

  • Chemical Synthesis and Catalysis

    • Hypervalent Iodine Species: An in situ generated hypervalent iodine species was used for the oxidation of unreactive, remote, and isolated alkyl esters and amides to the corresponding keto compounds under mild conditions, demonstrating the potential of 4-Iodo-1-butoxybenzene in chemical synthesis (Zhao et al., 2011).
    • Ultrasound-Assisted Preparation: 4-Iodo-1-butoxybenzene was successfully prepared by ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis, providing an efficient method for synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).
    • Organocatalytic Syntheses: The compound was used as a catalyst in the organocatalytic syntheses of benzoxazoles and benzothiazoles, facilitating oxidative C-H functionalization and C-O/S bond formation (Alla, Sadhu & Punniyamurthy, 2014).
  • Material Science and Nanotechnology

    • Nanowire Construction: The compound facilitated the construction of nanowires on graphite surfaces, indicating its potential application in material science and nanotechnology (Jiang, Wang & Deng, 2007).
    • Iodylphenol Ethers: Iodylphenol ethers derived from 4-Iodo-1-butoxybenzene were shown to be chemically stable and capable of oxidizing sulfides to sulfoxides and alcohols to aldehydes or ketones, indicating their potential as reagents in chemical synthesis and material processing (Koposov et al., 2006).
  • Advanced Catalysis

    • Heck Reaction Enhancement: In the presence of 4-Iodo-1-butoxybenzene, Heck reactions showed higher activities, indicating the role of the compound in enhancing catalytic reactions (Okubo, Shirai & Yokoyama, 2002).
    • Homogeneous Catalytic Aminocarbonylation: The compound played a significant role in the homogeneous catalytic aminocarbonylation of iodoalkenes and iodobenzene, indicating its importance in facilitating complex chemical reactions (Müller et al., 2005).
  • Electrochemistry

    • Electropolymerization: 4-Iodo-1-butoxybenzene was used in the electropolymerization of 1,2-methylenedioxybenzene, showing promise in the fabrication of ion-sieving films, ion-selective membranes, and matrices for catalyst particles due to the enhanced electrochemical stability of the polymers produced (Dong et al., 2007).

properties

IUPAC Name

1-butoxy-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEHOMNBEJNMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469843
Record name 4-Iodo-1-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-butoxybenzene

CAS RN

96693-04-8
Record name 4-Iodo-1-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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